molecular formula C33H28Cl4N6O6S B15136226 N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide

Cat. No.: B15136226
M. Wt: 778.5 g/mol
InChI Key: OTSORFROHCOWMX-OBWVVFFPSA-N
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Description

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide is a complex organic compound characterized by its multiple functional groups, including dichlorophenyl, hydrazinyl, and diazinan-5-ylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide typically involves multi-step organic reactions The initial step often includes the formation of the hydrazone linkage through the reaction of 2,3-dichlorobenzaldehyde with hydrazine derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone and diazinan-5-ylidene groups to their respective amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to various active sites, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: Shares structural similarities with the thiophene ring.

    N-Boc-3-aminothiophene: Contains a thiophene ring and an amino group.

    1-Thiophen-2-yl-ethylamine: Another thiophene derivative with an ethylamine group.

Uniqueness

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide is unique due to its complex structure, which includes multiple functional groups that confer diverse chemical reactivity and potential biological activities. This complexity makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C33H28Cl4N6O6S

Molecular Weight

778.5 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C33H28Cl4N6O6S/c1-3-42-31(46)23(32(47)43(4-2)33(42)50)13-19-11-12-22(48-17-27(44)40-38-15-20-7-5-9-24(34)29(20)36)14-26(19)49-18-28(45)41-39-16-21-8-6-10-25(35)30(21)37/h5-16H,3-4,17-18H2,1-2H3,(H,40,44)(H,41,45)/b38-15+,39-16+

InChI Key

OTSORFROHCOWMX-OBWVVFFPSA-N

Isomeric SMILES

CCN1C(=O)C(=CC2=C(C=C(C=C2)OCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl)OCC(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl)C(=O)N(C1=S)CC

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=C(C=C2)OCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl)OCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl)C(=O)N(C1=S)CC

Origin of Product

United States

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